Desmethyl Mebeverine Acid

Catalog No.
S14394632
CAS No.
M.F
C15H23NO3
M. Wt
265.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Mebeverine Acid

Product Name

Desmethyl Mebeverine Acid

IUPAC Name

4-[ethyl-[2-(4-hydroxyphenyl)propyl]amino]butanoic acid

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)11-12(2)13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)

InChI Key

ZRNFFOAAVBQEKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)O)CC(C)C1=CC=C(C=C1)O

Desmethyl mebeverine acid (DMAC, CAS 586357-02-0) is the primary circulating secondary metabolite of the antispasmodic drug mebeverine and serves as a critical analytical reference standard. Because mebeverine undergoes rapid in vivo ester hydrolysis and subsequent oxidation, the parent compound is practically undetectable in human plasma [1]. Consequently, analytical laboratories, clinical research organizations (CROs), and forensic testing facilities procure DMAC as the definitive biomarker for pharmacokinetic (PK) profiling, bioequivalence studies, and anti-doping compliance. Unlike transient primary metabolites or non-specific dietary byproducts, DMAC provides a stable, high-abundance target for LC-MS/MS quantification, ensuring reproducible, highly sensitive, and legally defensible analytical workflows [1].

Substituting DMAC with the parent drug mebeverine or alternative metabolites like veratric acid or mebeverine acid (MAC) fundamentally compromises analytical validity and regulatory compliance. Mebeverine exhibits a near-zero plasma half-life due to rapid enzymatic cleavage, making direct quantification impossible for systemic exposure assessments [1]. Similarly, veratric acid is a non-specific marker that frequently originates from dietary plant sources, leading to false positives in adherence and forensic testing [2]. While MAC is specific to mebeverine metabolism, its plasma concentration is nearly an order of magnitude lower than DMAC, drastically reducing the sensitivity and dynamic range of pharmacokinetic assays [1]. For robust, high-confidence detection—especially in stringent clinical and anti-doping contexts—procuring the exact DMAC standard is analytically mandatory.

Maximized Plasma Abundance for Pharmacokinetic Sensitivity

In clinical pharmacokinetic profiling, DMAC demonstrates drastically higher systemic exposure compared to alternative metabolites. LC-MS/MS quantification of human plasma reveals that DMAC concentrations are approximately 10-fold higher than those of mebeverine acid (MAC) following oral administration, while parent mebeverine remains completely undetectable [1]. This order-of-magnitude difference in circulating concentration establishes DMAC as the most reliable biomarker for calculating Area Under the Curve (AUC) and peak plasma concentration (Cmax) [2].

Evidence DimensionIn vivo plasma concentration (Relative Abundance)
Target Compound DataDMAC (~10x higher concentration)
Comparator Or BaselineMebeverine acid (MAC) (~10x lower) and Parent Mebeverine (Undetectable)
Quantified Difference10-fold higher plasma concentration than MAC
ConditionsHuman plasma LC-MS/MS analysis post-oral mebeverine administration

Procuring DMAC ensures maximum assay sensitivity and dynamic range for clinical trials, avoiding the limits-of-quantification (LOQ) failures common with minor metabolites.

Definitive Exclusion of Illicit Amphetamine False Positives

Mebeverine metabolism yields para-hydroxy-amphetamine (p-OH-A), a compound that is also a primary metabolite of prohibited substances like amphetamine and selegiline. According to WADA technical directives, detecting p-OH-A requires secondary confirmation to rule out illicit drug use [1]. DMAC serves as the definitive, mebeverine-specific exclusion marker. Unlike veratric acid, which is rejected by WADA due to its ubiquitous dietary presence, DMAC is exclusively linked to mebeverine ingestion [1]. The presence of DMAC unequivocally validates mebeverine as the benign source of p-OH-A, preventing catastrophic false-positive doping violations.

Evidence DimensionAnalytical Specificity for Source Attribution
Target Compound DataDMAC (100% specific to mebeverine metabolism)
Comparator Or BaselineVeratric Acid (Non-specific, dietary origin)
Quantified DifferenceComplete elimination of dietary false positives
ConditionsWADA-compliant forensic urine and plasma screening

Forensic and sports anti-doping laboratories must procure DMAC to legally differentiate legitimate therapeutic drug use from prohibited amphetamine consumption.

Enhanced Matrix Stability for LC-MS/MS Workflows

The quantification of mebeverine exposure requires robust sample preparation, typically via protein precipitation. Parent mebeverine is highly susceptible to ex vivo degradation by plasma esterases, leading to irreproducible baseline recoveries [1]. In contrast, DMAC is chemically stable in human plasma and highly compatible with standard reversed-phase UPLC (e.g., C8 columns) and positive electrospray ionization (ESI+) MS/MS workflows. Validated methods utilizing DMAC achieve strict linear quantitation ranges of 0.1–10 ng/mL with excellent precision, making it the required standard for high-throughput bioanalytical laboratories [1].

Evidence DimensionEx vivo matrix stability and extraction recovery
Target Compound DataDMAC (Stable during protein precipitation and LC-MS/MS)
Comparator Or BaselineParent Mebeverine (Rapid ex vivo esterase degradation)
Quantified DifferenceReliable linear quantitation (0.1-10 ng/mL) vs. complete baseline loss
ConditionsHuman plasma sample preparation (protein precipitation) and UPLC-MS/MS

Utilizing DMAC as the primary analytical target prevents sample degradation artifacts, ensuring high reproducibility and regulatory compliance in high-throughput testing.

Clinical Bioequivalence (BE) Studies for Generic Formulations

DMAC is the mandatory reference standard for CROs conducting BE studies for generic mebeverine formulations. Because the parent drug cannot be reliably tracked in plasma, quantifying DMAC provides the necessary AUC and Cmax data required by regulatory agencies for generic drug approval [1].

WADA-Compliant Anti-Doping Screening

Forensic and sports testing laboratories utilize DMAC to confirm legitimate mebeverine use and rule out illicit amphetamine or selegiline consumption. Detecting DMAC alongside p-OH-A in athlete urine definitively clears the sample of doping violations, a protocol explicitly mandated by WADA guidelines [2].

Therapeutic Drug Monitoring (TDM) Assay Development

Diagnostic manufacturers and clinical laboratories procure DMAC to develop and validate highly sensitive LC-MS/MS or immunoassay kits. These assays are used to monitor patient compliance and systemic exposure during the long-term management of irritable bowel syndrome (IBS) [1].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.16779360 g/mol

Monoisotopic Mass

265.16779360 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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